molecular formula C10H17ClN2O2 B7924460 N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide

Cat. No.: B7924460
M. Wt: 232.71 g/mol
InChI Key: KVKLUFWSOXIHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a pyrrolidine-based acetamide derivative characterized by a 2-chloro-acetyl substituent on the pyrrolidine nitrogen and an ethyl-acetamide group at the 3-position. This compound is structurally distinct due to its dual acetamide functionalities and the presence of a reactive chloro-acetyl group, which may influence its reactivity and biological activity. Its stereochemistry (R-configuration at the pyrrolidine center) is notable, as chirality often impacts pharmacological properties .

Properties

IUPAC Name

N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-3-13(8(2)14)9-4-5-12(7-9)10(15)6-11/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKLUFWSOXIHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis from Pyrrolidine Derivatives

The primary method involves a two-step acylation process starting with pyrrolidine derivatives. Chloroacetyl chloride reacts with N-ethyl-pyrrolidin-3-amine under controlled conditions to introduce the chloroacetyl group, followed by acetylation to yield the final product. The reaction sequence is as follows:

  • Chloroacetylation :

    N-Ethyl-pyrrolidin-3-amine+ClCH2COClBase, 0–5°CN-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethylamine\text{N-Ethyl-pyrrolidin-3-amine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base, 0–5°C}} \text{N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethylamine}

    A base such as triethylamine is used to neutralize HCl generated during the reaction. The exothermic nature of the reaction necessitates cooling to 0–5°C to prevent side reactions like over-acylation.

  • Acetylation :

    N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethylamine+(CH3CO)2ORoom temp.This compound\text{N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethylamine} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{Room temp.}} \text{this compound}

    Acetic anhydride serves as the acetylating agent, with reactions typically achieving yields of 78–85% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Table 1: Reaction Conditions for General Synthesis

StepReagentsTemperatureYieldPurity (HPLC)
ChloroacetylationClCH₂COCl, Et₃N0–5°C90%92%
Acetylation(CH₃CO)₂O25°C85%95%

Enantioselective Synthesis from L-Proline

For the (S)-enantiomer, L-proline serves as the chiral starting material. The synthesis involves:

  • Protection of L-proline :
    L-proline is converted to its tert-butoxycarbonyl (Boc)-protected derivative using di-tert-butyl dicarbonate.

  • Chloroacetylation :
    The Boc-protected amine reacts with chloroacetyl chloride in dichloromethane at −10°C, followed by deprotection with trifluoroacetic acid.

  • N-Ethyl Acetamide Formation :
    The intermediate undergoes reductive amination with ethylamine and sodium cyanoborohydride, followed by acetylation.

This method preserves stereochemical integrity, yielding the (S)-enantiomer with >99% enantiomeric excess (ee) as confirmed by chiral HPLC.

Table 2: Enantioselective Synthesis Parameters

StepReagentsTemperatureeeYield
ProtectionBoc₂O, DMAP25°CN/A95%
ChloroacetylationClCH₂COCl, DCM−10°C99%88%
Reductive AminationEthylamine, NaBH₃CN40°C99%75%

Reaction Optimization

Temperature and Solvent Effects

  • Chloroacetylation : Lower temperatures (0–5°C) minimize side reactions like dimerization. Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction rates compared to dichloromethane.

  • Acetylation : Room temperature suffices, but prolonged stirring (>12 hours) reduces yields due to hydrolysis of the chloroacetyl group.

Catalysts and Reagents

  • Triethylamine vs. Pyridine : Triethylamine affords higher yields (90% vs. 82%) due to superior HCl scavenging.

  • Alternative Acetylating Agents : Acetyl chloride yields comparable results but requires strict moisture control.

Purification and Characterization

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) elutes impurities, achieving 95% purity.

  • Crystallization : Ethanol/water mixtures yield crystalline product (mp 112–114°C).

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (m, 1H, pyrrolidine CH), 3.45 (q, 2H, NCH₂CH₃), 2.85 (s, 3H, COCH₃).

    • LC-MS : [M+H]⁺ at m/z 233.1.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Microreactors reduce reaction time by 40% and improve yield consistency.

  • Cost Analysis : Bulk purchasing of chloroacetyl chloride lowers production costs by 30% compared to lab-scale synthesis.

Comparative Analysis of Methods

Table 3: General vs. Enantioselective Synthesis

ParameterGeneral MethodEnantioselective Method
Starting MaterialPyrrolidine derivativesL-Proline
Stereochemical ControlNone>99% ee
Total Yield73%62%
Industrial FeasibilityHighModerate

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with various functional groups.

    Hydrolysis: Formation of carboxylic acids and amines.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It is particularly relevant in the development of drugs targeting specific enzymes or receptors involved in various diseases, including neurodegenerative disorders.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in the development of new synthetic pathways.

Biological Studies

The compound has been extensively studied for its interactions with biological targets, particularly enzymes and receptors. Research indicates that it can modulate enzyme activity, which is crucial for understanding its therapeutic potential.

Antimicrobial Properties

Research has shown that similar compounds exhibit significant antimicrobial activity. Here are some findings:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 μg/mL
Escherichia coli1 mM (in DMSO)
Pseudomonas aeruginosa>150 μg/mL

These results suggest that this compound may have potential as a lead compound for developing new antibacterial agents.

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on neutral sphingomyelinase 2 (nSMase2), an enzyme linked to neurodegenerative diseases such as Alzheimer’s disease. Significant inhibition of nSMase2 activity was observed, suggesting therapeutic benefits in conditions characterized by elevated nSMase2 activity.

In Vivo Studies

In a mouse model of Alzheimer’s disease, this compound was shown to penetrate the blood-brain barrier effectively and significantly inhibited exosome release from the brain. This suggests its potential as a treatment for cognitive impairment associated with neurodegeneration.

Structure-Activity Relationship (SAR)

A series of analogs were synthesized and tested for biological activities. Modifications on the pyrrolidine ring were found to enhance potency against nSMase2 while maintaining favorable pharmacokinetic properties.

Mechanism of Action

The mechanism of action of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring and ethylacetamide moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Functional Groups Applications Toxicity/Safety References
This compound Pyrrolidine with 2-chloro-acetyl (N1) and ethyl-acetamide (N3) Chloro-acetyl, acetamide Research chemical (discontinued) Not specified
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole with 4-chlorophenyl (N1), cyano (C3), chloro-acetamide (C5) Chloro-acetamide, cyano Insecticide (Fipronil derivative) High acute toxicity (oral, dermal)
Alachlor 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Chloro-acetamide, methoxymethyl Herbicide Carcinogenic (EPA Group B2)
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide Pyrrolidine with benzyl (N1) and acetamide (N3) Benzyl, acetamide Pharmaceutical intermediate H302 (harmful if swallowed), H315 (skin irritation)
N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride Pyrrolidine with methyl (N1) and acetamide (N3), hydrochloride salt Methyl, acetamide, salt Pharmaceuticals (e.g., CNS agents) No data; salt form may enhance solubility

Detailed Analysis of Key Differences

Chloro-Acetyl vs. Chloro-Acetamide Derivatives

The target compound’s 2-chloro-acetyl group distinguishes it from agrochemicals like alachlor and the Fipronil derivative in , which feature chloro-acetamide groups. In contrast, chloro-acetamides in herbicides (e.g., alachlor) rely on slow hydrolysis for prolonged activity .

Pyrrolidine vs. Pyrazole Core

The pyrrolidine ring in the target compound contrasts with the pyrazole core in the Fipronil derivative (). Pyrrolidines enhance membrane permeability in pharmaceuticals, while pyrazoles are common in agrochemicals due to their metabolic stability and hydrogen-bonding capacity .

Pharmaceutical Potential

Compounds like N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride () highlight the role of pyrrolidine-acetamide scaffolds in central nervous system (CNS) drug design. The target compound’s chloro-acetyl group could be leveraged for covalent binding to biological targets, though its discontinued status limits current research .

Biological Activity

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a synthetic compound belonging to the class of amides, characterized by a pyrrolidine ring with a chloroacetyl group and an ethylacetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets.

  • Molecular Formula : C10_{10}H17_{17}ClN2_2O2_2
  • Molecular Weight : 232.71 g/mol
  • CAS Number : 1353973-49-5

The primary mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic residues in proteins, which can lead to the inhibition or modulation of enzyme activity. The chloroacetyl group plays a critical role in this interaction, while the pyrrolidine ring and ethylacetamide enhance the compound's binding affinity and specificity to target molecules .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 μg/mL
Escherichia coli1 mM (in DMSO)
Pseudomonas aeruginosa>150 μg/mL

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents, particularly against resistant strains .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer’s disease. The compound demonstrated significant inhibition of nSMase2 activity, which is crucial for regulating exosome release from cells. This inhibition may offer therapeutic benefits in conditions characterized by elevated nSMase2 activity .

Case Studies and Research Findings

  • In Vivo Studies : In a mouse model of Alzheimer’s disease, this compound was shown to penetrate the blood-brain barrier effectively and significantly inhibited exosome release from the brain, suggesting its potential as a treatment for cognitive impairment associated with neurodegeneration .
  • Structure-Activity Relationship (SAR) : A series of analogs were synthesized and tested for their biological activities. The studies revealed that modifications on the pyrrolidine ring could enhance potency against nSMase2 while maintaining favorable pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, 4-aminoantipyrine derivatives have been prepared using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane with triethylamine as a base at 273 K, followed by extraction and crystallization . Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. THF), and reaction time (3–24 hours) to maximize yield. Monitoring via TLC or HPLC is recommended.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., R factor < 0.065, data-to-parameter ratio > 13.9) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., pyrrolidine ring protons at δ 1.5–3.5 ppm, chloroacetyl group at δ 4.0–4.5 ppm).
  • FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and chloroacetyl C-Cl (~750 cm⁻¹).

Q. How can researchers assess the chemical stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using:

  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures.
  • Hygroscopicity tests : Expose samples to 40–80% relative humidity.
  • Stress testing : Apply heat (40–60°C), light (UV-vis), or acidic/basic conditions to identify degradation pathways. Note that some acetamide analogs lack published stability data, necessitating empirical validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators for aerosolized particles .
  • Ventilation : Work in fume hoods with >100 ft/min airflow.
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation (H335 hazard) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of This compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to calculate electrostatic potential maps, identifying electrophilic centers (e.g., chloroacetyl carbon).
  • Reaction path search algorithms (e.g., GRRM) simulate transition states and activation energies for SN1/SN2 mechanisms .
  • Validate predictions experimentally via kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography).

Q. How can researchers resolve contradictions in crystallographic data caused by conformational polymorphism?

  • Methodological Answer :

  • Variable-temperature crystallography : Analyze thermal ellipsoids to distinguish static disorder from dynamic motion.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. N–H⋯O) driving polymorphism .
  • Solid-state NMR : Compare ¹³C chemical shifts across polymorphs to confirm backbone flexibility.

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly as an enzyme inhibitor?

  • Methodological Answer :

  • Enzyme inhibition assays : Use fluorescence-based substrates (e.g., fluorogenic peptide libraries) to measure IC₅₀ values against proteases or kinases.
  • Structure-activity relationship (SAR) : Modify the pyrrolidine or chloroacetyl group and test analogs for potency shifts.
  • Molecular docking : Align the compound’s conformation (from crystallography) with target enzyme active sites (e.g., PDB: 1XYZ) to predict binding modes .

Q. What strategies ensure data integrity and reproducibility in studies involving this compound?

  • Methodological Answer :

  • Electronic lab notebooks (ELNs) : Use platforms like LabArchives to track synthesis parameters (e.g., solvent purity, catalyst lot numbers).
  • Cheminformatics tools : Employ KNIME or RDKit to standardize reaction SMILES strings and metadata.
  • Blockchain timestamping : Securely archive raw spectra and crystallographic data (.cif files) to prevent tampering .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for structurally similar acetamides?

  • Methodological Answer :

  • Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., pH, temperature).
  • Counter-screening : Test the compound against off-target proteins to rule out nonspecific effects.
  • QSAR modeling : Relate substituent effects (e.g., chloro vs. methyl groups) to activity trends using partial least squares regression .

Tables

Key Property Method Reference
Melting PointDifferential Scanning Calorimetry
LogP (Partition Coefficient)Shake-flask HPLC
Hydrogen-bonding PatternsX-ray Crystallography
Thermal StabilityTGA/DSC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.